molecular formula C10H19NO4 B556351 (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid CAS No. 163277-80-3

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Cat. No.: B556351
CAS No.: 163277-80-3
M. Wt: 217.26 g/mol
InChI Key: JTQQJUFULLOMEJ-SVRRBLITSA-N
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Description

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a chiral amino acid derivative. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of both acetamido and tert-butoxy groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid typically involves the protection of amino acids followed by selective functional group transformations. One common method includes the use of tert-butyl esters and acetamido groups to protect the functional groups during the synthesis process. The reaction conditions often involve the use of mild bases and solvents to ensure the stability of the chiral centers.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the tert-butoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid: can be compared with other chiral amino acid derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both acetamido and tert-butoxy groups. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQJUFULLOMEJ-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427144
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163277-80-3
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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